molecular formula C9H7BClNO2 B8248037 (7-Chloroquinolin-3-yl)boronic acid

(7-Chloroquinolin-3-yl)boronic acid

Cat. No.: B8248037
M. Wt: 207.42 g/mol
InChI Key: LNUYLNGXYVPBHF-UHFFFAOYSA-N
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Description

(7-Chloroquinolin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H7BClNO2 It is a compound that features a quinoline ring substituted with a chlorine atom at the 7th position and a boronic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (7-Chloroquinolin-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The process involves the coupling of an aryl or heteroaryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

Types of Reactions

(7-Chloroquinolin-3-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Amines and Aldehydes: Used in Petasis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically produces biaryl compounds, while Chan-Lam coupling produces arylamines or aryl ethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (7-Chloroquinolin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In medicinal chemistry, it can inhibit enzymes by forming reversible covalent bonds with active site residues . This interaction can disrupt the enzyme’s function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a quinoline ring.

    (4-Chlorophenyl)boronic Acid: Similar to (7-Chloroquinolin-3-yl)boronic acid but with a phenyl ring substituted with a chlorine atom at the 4th position.

Uniqueness

This compound is unique due to its quinoline ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

(7-chloroquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUYLNGXYVPBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C(C=C2)Cl)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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